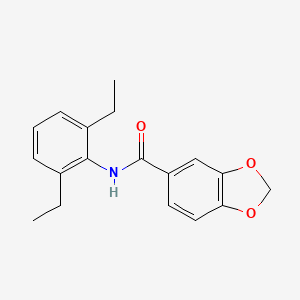![molecular formula C14H13F4NO2 B5758663 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid, also known as TFPAA, is a chemical compound that has been widely used in scientific research. TFPAA is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs), which play a critical role in regulating gene expression. In
作用机制
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid inhibits HDAC activity by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. Histone acetylation is a critical mechanism for regulating gene expression, and inhibition of HDAC activity by 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid leads to increased histone acetylation and altered gene expression patterns. 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been shown to selectively target specific HDAC isoforms, making it a valuable tool for studying the function of individual HDACs.
Biochemical and Physiological Effects:
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. In addition, 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases, suggesting that it may have potential as a treatment for these conditions.
实验室实验的优点和局限性
One of the main advantages of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid is its selectivity for specific HDAC isoforms, making it a valuable tool for studying the function of individual HDACs. However, 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has some limitations for lab experiments. For example, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of HDAC activity. In addition, 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid can be toxic at high concentrations, making it important to carefully control the dose and duration of treatment.
未来方向
There are several future directions for research on 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid. Another area of interest is the use of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid in combination with other drugs to enhance its therapeutic potential. Finally, further studies are needed to elucidate the precise mechanisms by which 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid exerts its biochemical and physiological effects, which could lead to the development of new therapeutic strategies for a wide range of diseases.
合成方法
The synthesis of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid involves several steps. First, 2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenol is reacted with acryloyl chloride in the presence of a base to form the corresponding acrylate. This intermediate is then purified and treated with trifluoroacetic acid to yield 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid. The synthesis of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid is a complex process that requires careful attention to detail and specialized equipment.
科学研究应用
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been extensively used in scientific research as a tool to study the role of HDACs in various biological processes. HDACs are involved in a wide range of cellular functions, including cell cycle regulation, DNA repair, and apoptosis. Dysregulation of HDAC activity has been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been shown to inhibit the activity of HDACs in vitro and in vivo, making it a valuable tool for studying the role of HDACs in disease pathogenesis.
属性
IUPAC Name |
(E)-3-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4NO2/c15-10-8(4-5-9(20)21)11(16)13(18)14(12(10)17)19-6-2-1-3-7-19/h4-5H,1-3,6-7H2,(H,20,21)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAZUSLDQICJBN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=C2F)F)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C(=C(C(=C2F)F)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5758599.png)
![2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5758614.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B5758620.png)

![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)